N-(3,4-dimethylphenyl)-2-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-1-carboxamide
Overview
Description
N-(3,4-dimethylphenyl)-2-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-1-carboxamide is a synthetic organic compound that belongs to the class of pyrrolidine carboxamides This compound is characterized by its unique structure, which includes a pyrrolidine ring, an oxazole ring, and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-2-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-1-carboxamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under basic or acidic conditions.
Introduction of the Oxazole Ring: The oxazole ring can be synthesized via cyclization reactions involving nitriles and aldehydes or ketones.
Attachment of the Dimethylphenyl Group: This step often involves coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-2-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or organometallic compounds (Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its biological activity, including potential therapeutic effects.
Medicine: Research may focus on its potential as a drug candidate for treating various diseases.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-2-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-1-carboxamide would depend on its specific interactions with molecular targets. These could include:
Binding to Receptors: The compound may interact with specific receptors in the body, modulating their activity.
Enzyme Inhibition: It could act as an inhibitor of certain enzymes, affecting metabolic pathways.
Signal Transduction: The compound may influence signal transduction pathways, altering cellular responses.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dimethylphenyl)-2-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-1-carboxamide: can be compared with other pyrrolidine carboxamides and oxazole-containing compounds.
This compound: is unique due to its specific combination of functional groups and structural features.
Uniqueness
- The presence of both the oxazole and pyrrolidine rings in the same molecule may confer unique chemical and biological properties.
- The dimethylphenyl group can influence the compound’s reactivity and interactions with other molecules.
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-11-6-7-14(9-12(11)2)18-17(21)20-8-4-5-16(20)15-10-13(3)22-19-15/h6-7,9-10,16H,4-5,8H2,1-3H3,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEBJTNHATNJGTK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CCCC2C3=NOC(=C3)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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